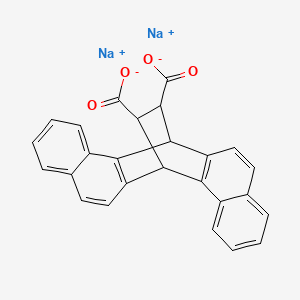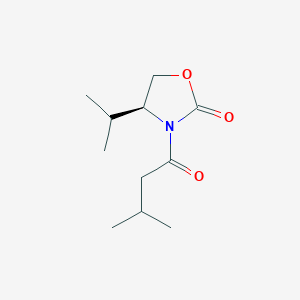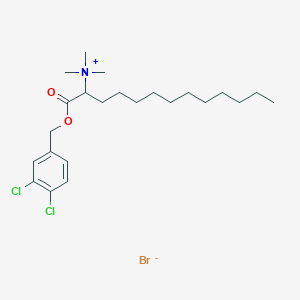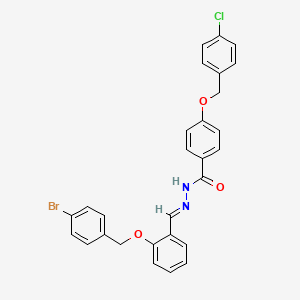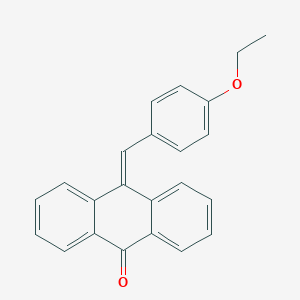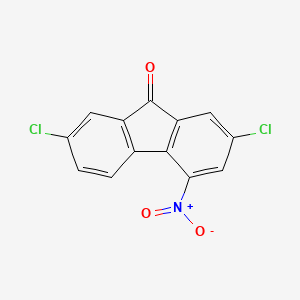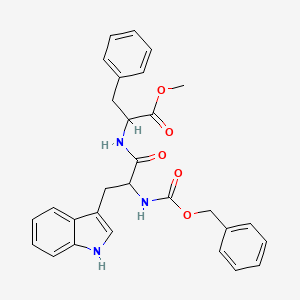
Carbobenzyloxytryptophylphenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbobenzyloxytryptophylphenylalanine methyl ester is a synthetic compound with the molecular formula C29H29N3O5 and a molecular weight of 499.572. It is often used in early discovery research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbobenzyloxytryptophylphenylalanine methyl ester can be synthesized through a series of chemical reactions involving the protection of amino acids and subsequent esterification. One common method involves the use of methanol and trimethylchlorosilane to prepare methyl esters of various carboxylic acids . The process typically includes the protection of the amino group with a carbobenzyloxy group, followed by coupling with tryptophan and phenylalanine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of amino acid ester synthesis, including the use of protective groups and esterification reactions, are applicable.
Analyse Chemischer Reaktionen
Types of Reactions
Carbobenzyloxytryptophylphenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or modify the ester functionality.
Substitution: The compound can undergo substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected amino acids.
Wissenschaftliche Forschungsanwendungen
Carbobenzyloxytryptophylphenylalanine methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in peptide synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research explores its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: While primarily a research compound, its derivatives may have industrial applications in the synthesis of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of carbobenzyloxytryptophylphenylalanine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of amino acid residues and the formation of peptide bonds. Detailed studies on its exact molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbobenzoxytryptophan: Similar in structure but lacks the phenylalanine methyl ester component.
Carbobenzoxyphenylalanine: Contains the phenylalanine moiety but not the tryptophan component.
N-Carbobenzoxy-L-tryptophan methyl ester: A closely related compound with similar protective groups and ester functionalities.
Uniqueness
Carbobenzyloxytryptophylphenylalanine methyl ester is unique due to its combination of tryptophan and phenylalanine residues, protected by a carbobenzyloxy group and esterified. This unique structure allows it to serve as a versatile intermediate in peptide synthesis and other chemical transformations .
Eigenschaften
CAS-Nummer |
63328-40-5 |
|---|---|
Molekularformel |
C29H29N3O5 |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
methyl 2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C29H29N3O5/c1-36-28(34)26(16-20-10-4-2-5-11-20)31-27(33)25(17-22-18-30-24-15-9-8-14-23(22)24)32-29(35)37-19-21-12-6-3-7-13-21/h2-15,18,25-26,30H,16-17,19H2,1H3,(H,31,33)(H,32,35) |
InChI-Schlüssel |
DKLQIJKHIGPFSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



